molecular formula C11H12O2 B8298024 1-(3-Methylphenyl)ethenyl acetate

1-(3-Methylphenyl)ethenyl acetate

Cat. No. B8298024
M. Wt: 176.21 g/mol
InChI Key: HONQAONFXPEVCA-UHFFFAOYSA-N
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Patent
US07129206B2

Procedure details

Using a 15 cm Wiedmer distillation apparatus, a solution of 50 mmol of 3-methyl acetophenone in 15.02 g (150 mmol) of isopropenyl acetate was heated at 95° in the presence of 75 mg of para-toluene sulphonic acid. At a stabilised conversion (50–70% by GC, after 8 h at 95°), the mixture was cooled and 300 mg of trioctylamine were added. After extraction by means of ether, and usual workup, the product was distilled on a bulb-to-bulb apparatus and purified by preparative GC using a 1.2 m×6 mm column loaded with 10% SE-30 on Supelcoport® 80–100 mesh, vector gas: helium at 30 ml/min. The product was obtained in 60% yield
[Compound]
Name
3-methyl acetophenone
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
15.02 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:7])=[CH2:6])(=[O:3])[CH3:2].[C:8]1([CH3:18])[CH:13]=C[C:11](S(O)(=O)=O)=[CH:10][CH:9]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>>[C:1]([O:4][C:5]([C:7]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:18])[CH:13]=1)=[CH2:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
3-methyl acetophenone
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
15.02 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
75 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a 15 cm Wiedmer distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
At a stabilised conversion (50–70% by GC, after 8 h at 95°), the mixture was cooled
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
After extraction by means of ether, and usual workup
DISTILLATION
Type
DISTILLATION
Details
the product was distilled on a bulb-to-bulb apparatus
CUSTOM
Type
CUSTOM
Details
purified by preparative GC
CUSTOM
Type
CUSTOM
Details
The product was obtained in 60% yield

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(=C)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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